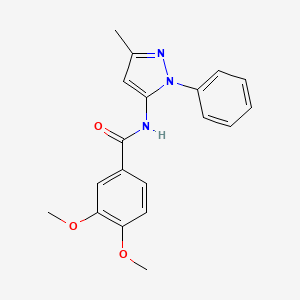

3,4-二甲氧基-N-(3-甲基-1-苯基-1H-吡唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

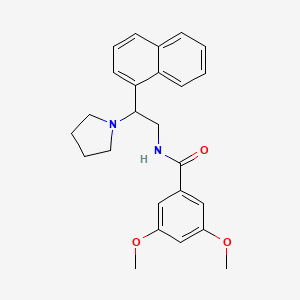

“3,4-dimethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” is a chemical compound that belongs to the class of phenethylamines . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It has a linear formula of C20H21N3O3, a CAS Number of 132576-22-8, and a molecular weight of 351.409 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Molecular Structure Analysis

The molecular structure of “3,4-dimethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” is characterized by a nitrogen-based hetero-aromatic ring structure . This structure is closely related to mescaline, which is 3,4,5-trimethoxyphenethylamine .Chemical Reactions Analysis

While specific chemical reactions involving “3,4-dimethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” are not available, it’s worth noting that pyrazoles and their derivatives have attracted particular attention due to the diverse biological activities associated with this heterocyclic system .Physical and Chemical Properties Analysis

The physical and chemical properties of “3,4-dimethoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” include a linear formula of C20H21N3O3, a CAS Number of 132576-22-8, and a molecular weight of 351.409 .科学研究应用

合成和结构分析

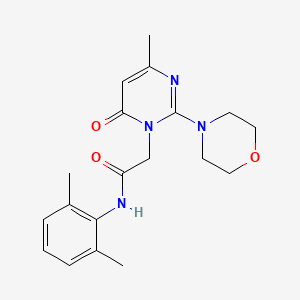

3,4-二甲氧基-N-(3-甲基-1-苯基-1H-吡唑-5-基)苯甲酰胺及相关化合物的合成涉及各种化学反应,旨在探索它们的晶体结构和超分子聚集。例如,Kranjc等人(2012)合成了包括N-[5-(3,4-二甲氧基苯基)-6-甲基-2-氧代-2H-吡喃-3-基]苯甲酰胺等化合物,突出了由N–H···O相互作用促进的中心对称氢键二聚体,以及由π–π相互作用和弱C–H···O氢键控制的超分子聚集Kranjc, A., Juranovič, A., Kočevar, M., & Perdih, F. (2012). Journal of Chemical Crystallography。

潜在的生物活性

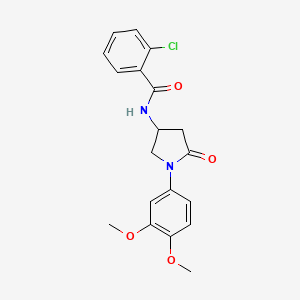

研究还着重评估相关苯甲酰胺衍生物的潜在生物活性,包括抗炎、镇痛、抗菌和抗肿瘤活性。例如,Saeed等人(2015)报道了各种取代苯甲酰胺的合成和表征,包括N-(2,3-二甲基-5-氧代-1-苯基-2,5-二氢-1H-吡唑-4-基)苯甲酰胺。这些化合物被筛选用于抑制人重组碱性磷酸酶和细胞外5′-核苷酸酶的潜在生物应用Saeed, A., Ejaz, S., Khurshid, A., Hassan, S., al-Rashida, M., Latif, M., Lecka, J., Sévigny, J., & Iqbal, J. (2015). RSC Advances。

此外,从3,4-二甲氧基-N-(3-甲基-1-苯基-1H-吡唑-5-基)苯甲酰胺衍生物合成的化合物已显示出对各种生物靶点的显著活性。例如,Hebishy等人(2020)的研究描述了基于苯甲酰胺的5-氨基吡唑及其衍生物的合成,显示出对禽流感H5N1的显著抗病毒活性,表明它们作为抗病毒剂的潜力Hebishy, A., Salama, H. T., & Elgemeie, G. (2020). ACS Omega。

属性

IUPAC Name |

3,4-dimethoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-13-11-18(22(21-13)15-7-5-4-6-8-15)20-19(23)14-9-10-16(24-2)17(12-14)25-3/h4-12H,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXMCKIRIFGFKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2460707.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2460711.png)

![2-[[4-(Diethylsulfamoyl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2460712.png)

![N-(2-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2460715.png)

![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)

![[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene](/img/structure/B2460719.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-phenoxypyrimidine](/img/structure/B2460722.png)

![1-[1-(4-Methylphthalazin-1-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2460725.png)